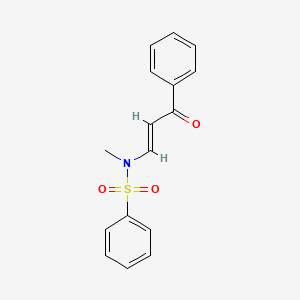![molecular formula C23H20ClNO4 B5346172 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CP-544326 and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell growth. By inhibiting this pathway, this compound reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells. Additionally, it has been found to reduce the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion.
实验室实验的优点和局限性
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects.
未来方向
There are several future directions for research on 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One direction is to study its efficacy in animal models of cancer and inflammatory diseases. Another direction is to investigate its safety and efficacy in humans. Additionally, more research is needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, there is a need for the development of more potent and selective analogs of this compound for use in drug development.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. The mechanism of action of this compound involves the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound is a promising compound that warrants further investigation for its potential use in the treatment of cancer and inflammatory diseases.
合成方法
The synthesis method of 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propionic anhydride to form 5-chloro-2-(propionyloxy)benzaldehyde. This compound is then reacted with vinyl magnesium bromide to form 2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinol. Finally, this compound is esterified with propionic anhydride to form this compound.
科学研究应用
2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.
属性
IUPAC Name |
[4-chloro-2-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-3-21(26)28-19-13-10-17(24)14-16(19)9-12-18-11-8-15-6-5-7-20(23(15)25-18)29-22(27)4-2/h5-14H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFQFRLAZOZTCA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)
![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)

![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)